
(2S,4R)-4-hydroxypyrrolidine-2-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,4R)-4-hydroxypyrrolidine-2-carbohydrazide is a chiral compound that belongs to the class of pyrrolidine derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-4-hydroxypyrrolidine-2-carbohydrazide typically involves starting from chiral precursors or through stereoselective reactions. One common method involves the use of trans-4-hydroxy-L-proline as a starting material, which undergoes a series of reactions including protection, functional group transformations, and deprotection steps to yield the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(2S,4R)-4-hydroxypyrrolidine-2-carbohydrazide undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like thionyl chloride. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while reduction may produce various alcohol derivatives.
Aplicaciones Científicas De Investigación
(2S,4R)-4-hydroxypyrrolidine-2-carbohydrazide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential role in enzyme inhibition and protein stabilization.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of various pharmaceuticals
Mecanismo De Acción
The mechanism of action of (2S,4R)-4-hydroxypyrrolidine-2-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor by binding to the active site of target enzymes, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may stabilize protein structures by inducing conformational changes that enhance protein folding and stability .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to (2S,4R)-4-hydroxypyrrolidine-2-carbohydrazide include:
- (2S,4R)-1-Boc-2-cyano-4-hydroxypyrrolidine
- (2S,4R)-4-hydroxyproline derivatives
- (2S,4R)-4-fluoroglutamine
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and functional groups, which confer distinct chemical reactivity and biological activity. Its ability to act as a chiral building block and its potential therapeutic applications make it a valuable compound in various scientific fields.
Propiedades
Fórmula molecular |
C5H11N3O2 |
|---|---|
Peso molecular |
145.16 g/mol |
Nombre IUPAC |
(2S,4R)-4-hydroxypyrrolidine-2-carbohydrazide |
InChI |
InChI=1S/C5H11N3O2/c6-8-5(10)4-1-3(9)2-7-4/h3-4,7,9H,1-2,6H2,(H,8,10)/t3-,4+/m1/s1 |
Clave InChI |
DQPBFVWXINZXKL-DMTCNVIQSA-N |
SMILES isomérico |
C1[C@H](CN[C@@H]1C(=O)NN)O |
SMILES canónico |
C1C(CNC1C(=O)NN)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


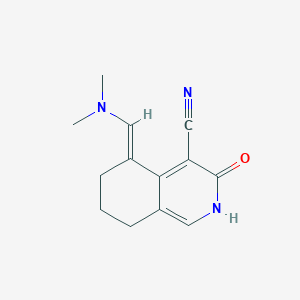
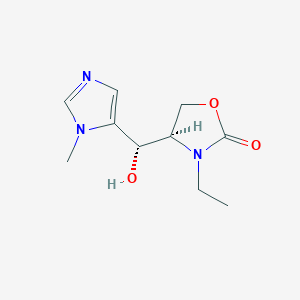
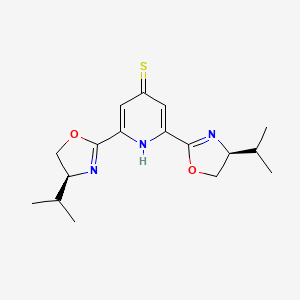
![4-Quinolinamine, 2-(4-fluorophenyl)-N-[4-(1-pyrrolidinyl)butyl]-](/img/structure/B12877542.png)
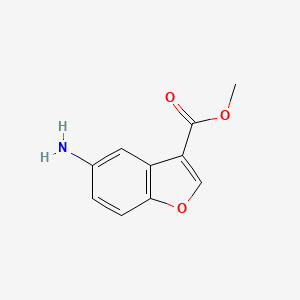
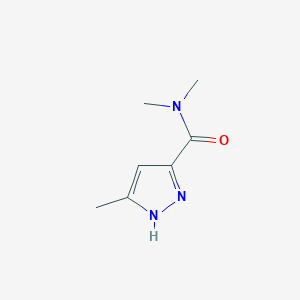


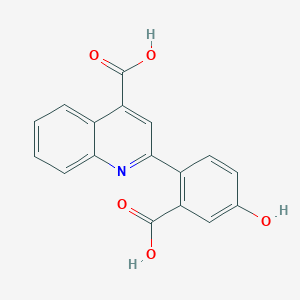
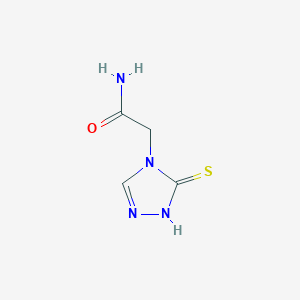

![2-(Carboxymethyl)benzo[d]oxazole-6-acrylic acid](/img/structure/B12877604.png)
![4-Quinolinamine, N-[4-[4-[bis(2-chloroethyl)amino]phenoxy]phenyl]-](/img/structure/B12877608.png)
![N-(2H-Benzo[b][1,4]oxazin-3-yl)-5-nitrofuran-2-carbohydrazide](/img/structure/B12877616.png)
